2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites . The difluoroethanol moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability and environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique structural properties.
Agrochemicals: It is employed in the synthesis of agrochemical products.
Materials Science: The compound is used in the production of materials with specific properties, such as UV absorbers and antioxidants.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the difluoroethanol moiety can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is structurally similar and is used in the production of antioxidants and UV absorbers.
tert-Butylphenol: Another related compound used in various industrial applications.
Uniqueness
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both tert-butyl and difluoroethanol groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for use in diverse applications, from organic synthesis to pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWXRDAAVLOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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